molecular formula C20H44P2 B139013 1,4-Bis(DI-tert-butylphosphino)butane CAS No. 150111-89-0

1,4-Bis(DI-tert-butylphosphino)butane

Cat. No. B139013
M. Wt: 346.5 g/mol
InChI Key: UIYGJYHQLCCIQS-UHFFFAOYSA-N
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Description

1,4-Bis(DI-tert-butylphosphino)butane, also known as ditert-butyl (4-ditert-butylphosphanylbutyl)phosphane, is an organic phosphine compound with the molecular formula C20H44P2 . It is a solid substance with a molecular weight of 346.51 . It is used as a ligand in the synthesis of phosphorus-containing catalysts, hybrid complexes, and organometallic compounds .


Synthesis Analysis

The synthesis of 1,4-Bis(DI-tert-butylphosphino)butane involves the condensation reaction of di-tert-butyl chlorophosphine and 1,4-butanediol under alkaline conditions .


Molecular Structure Analysis

The molecular structure of 1,4-Bis(DI-tert-butylphosphino)butane consists of 20 carbon atoms, 44 hydrogen atoms, and 2 phosphorus atoms . It has a complexity of 256 and a rotatable bond count of 9 . The InChI key of this compound is UIYGJYHQLCCIQS-UHFFFAOYSA-N .


Chemical Reactions Analysis

1,4-Bis(DI-tert-butylphosphino)butane is known to promote cross-coupling reactions more efficiently and exhibits improved reactivity compared to other catalytic systems .


Physical And Chemical Properties Analysis

This compound has a predicted boiling point of 394.9±25.0 °C . It is a solid substance that is soluble in organic solvents .

Scientific Research Applications

Catalysis and Chemical Synthesis

1,4-Bis(DI-tert-butylphosphino)butane has been used in various catalytic processes. For example, its palladium complexes have been shown to effectively catalyze the synthesis of adipic acid from pentenoic acid mixtures, demonstrating high selectivity in some cases (Low et al., 2015). Similarly, it has been involved in the synthesis of carbene and olefin products in C−H activation on ruthenium, providing insights into the mechanisms of C−H cleavage (Kuznetsov et al., 2006).

Ligand Design and Complex Formation

1,4-Bis(DI-tert-butylphosphino)butane plays a crucial role in the design of ligands for metal complexes. For instance, its phosphine and phosphinite complexes with platinum have been synthesized and characterized, offering insights into the process of cyclometallation (Olsson et al., 2007). Additionally, it has been used in the formation of iridium complexes, contributing to our understanding of the structural dynamics of these metal-ligand interactions (Jonasson et al., 2015).

Safety And Hazards

Safety measures for handling 1,4-Bis(DI-tert-butylphosphino)butane include avoiding dust formation, avoiding breathing mist, gas or vapours, and avoiding contact with skin and eyes . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Future Directions

The future directions of 1,4-Bis(DI-tert-butylphosphino)butane could involve its use in the synthesis of phosphorus-containing catalysts, hybrid complexes, and organometallic compounds . It could also be used in the development of more efficient cross-coupling reactions .

properties

IUPAC Name

ditert-butyl(4-ditert-butylphosphanylbutyl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H44P2/c1-17(2,3)21(18(4,5)6)15-13-14-16-22(19(7,8)9)20(10,11)12/h13-16H2,1-12H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIYGJYHQLCCIQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)P(CCCCP(C(C)(C)C)C(C)(C)C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H44P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70473303
Record name 1,4-BIS(DI-TERT-BUTYLPHOSPHINO)BUTANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70473303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Bis(DI-tert-butylphosphino)butane

CAS RN

150111-89-0
Record name 1,4-BIS(DI-TERT-BUTYLPHOSPHINO)BUTANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70473303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-Bis(di-tert-butylphosphino)butane
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
J Vondran, MRL Furst, GR Eastham… - Chemical …, 2021 - ACS Publications
The bidentate phosphine ligand 1,2-bis(di-tert-butylphosphinomethyl)benzene (1,2-DTBPMB) has been reported over the years as being one of, if not the, best ligands for achieving the …
Number of citations: 29 pubs.acs.org
CH Low, JD Nobbs, M van Meurs, LP Stubbs… - …, 2015 - ACS Publications
A series of sterically bulky diphosphines have been prepared, including P 2 = trans-1,2-bis[(di-tert-butylphosphino)methyl]cyclohexane (4), (2-methylenepropane-1,3-diyl)bis(di-tert-…
Number of citations: 35 pubs.acs.org
J Huber, S Mecking - Macromolecules, 2010 - ACS Publications
Aqueous poly(phenylacetylene) dispersions were obtained by catalytic polymerization in emulsion with a phosphine-modified Pd(II) catalyst. A range of mono- and bidentate …
Number of citations: 40 pubs.acs.org
AJ Rucklidge - 2005 - research-repository.st-andrews.ac …
The methoxycarbonylation of vinyl acetate to methyl 2 and 3- (acetoxy)methylpropanoate has been studied using a variety of bidentate phosphine ligands in the presence of a palladium …
C Royle - 2021 - ora.ox.ac.uk
Chapter 1, Introduction: The concepts of solid-state organometallic chemistry; single-crystal to single-crystal (SC-SC) transformations; alkene isomerisation; continuous flow techniques; …
Number of citations: 2 ora.ox.ac.uk
J Jover, FM Miloserdov, J Benet-Buchholz… - …, 2014 - ACS Publications
A computational screening of 42 bidentate phosphines (PP) has yielded promising candidates for Ph–CF 3 reductive elimination from Ni(II) complexes of the type [(PP)Ni(Ph)(CF 3 )]. …
Number of citations: 47 pubs.acs.org
P Roesle - 2016 - kops.uni-konstanz.de
Today’s chemical industry is based almost exclusively on fossil feedstock. This in particular applies to polymer production, which is one the major consumer of these raw materials. In …
Number of citations: 3 kops.uni-konstanz.de
H Valdés, E Rufino-Felipe… - Journal of Organometallic …, 2019 - Elsevier
The direct functionalization of C–H bonds is in many ways a simple and desired reaction. This strategy could decrease the amount of wastes and energy in a given process. Thus, it is …
Number of citations: 43 www.sciencedirect.com

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